molecular formula C6H13N B169055 (R)-3-Methylpiperidine CAS No. 16078-25-4

(R)-3-Methylpiperidine

Cat. No.: B169055
CAS No.: 16078-25-4
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-ZCFIWIBFSA-N
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Description

®-3-Methylpiperidine is a chiral organic compound belonging to the class of piperidines. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached to the third carbon atom in the ring. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-methylpyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In industrial settings, ®-3-Methylpiperidine is often produced via catalytic hydrogenation of 3-methylpyridine using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: ®-3-Methylpiperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).

    Substitution: ®-3-Methylpiperidine can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides, other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated piperidines.

Scientific Research Applications

®-3-Methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: ®-3-Methylpiperidine derivatives are explored for their potential therapeutic properties, including as intermediates in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of ®-3-Methylpiperidine depends on its specific application and the molecular targets it interacts with. In general, the compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    (S)-3-Methylpiperidine: The enantiomer of ®-3-Methylpiperidine with a different three-dimensional arrangement of atoms.

    Piperidine: The parent compound without the methyl group.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom instead of the carbon atom.

Uniqueness: ®-3-Methylpiperidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (S)-3-Methylpiperidine. The presence of the methyl group at the third carbon atom also distinguishes it from other piperidine derivatives, influencing its chemical reactivity and physical properties.

Properties

IUPAC Name

(3R)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMWWXJUXDNJN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423805
Record name (R)-3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-25-4
Record name (R)-3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-Methylpiperidine
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